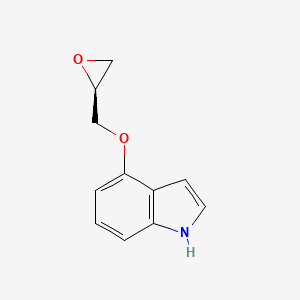
(2s)-Glycidyl indol-4-yl ether
Vue d'ensemble
Description
(2s)-Glycidyl indol-4-yl ether is a useful research compound. Its molecular formula is C11H11NO2 and its molecular weight is 189.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry
1.1 Drug Development
(2s)-Glycidyl indol-4-yl ether is recognized as a valuable precursor in the synthesis of various pharmaceutical agents. It plays a crucial role in the development of drugs targeting cardiovascular diseases and cancer therapies. For example, the compound is utilized in the synthesis of beta-blockers, which are widely used to treat hypertension and arrhythmias. The efficient production of such glycide derivatives has been demonstrated through reactions involving hydroxyaryl derivatives with glycidyl tosylate, yielding high optical purity and efficiency .
1.2 Structure-Activity Relationship Studies
Research into the structure-activity relationships (SAR) of compounds derived from this compound has led to the identification of potent inhibitors for various biological targets. One study focused on derivatives that inhibit glycogen synthase kinase 3 beta (GSK-3β), showcasing how modifications to the glycidyl ether structure can enhance biological activity . The investigation into these derivatives revealed critical insights into binding modes and metabolic stability, which are essential for drug design.
Material Science
2.1 Polymer Chemistry
In material science, this compound is explored for its potential in polymer synthesis. The compound can be incorporated into polymer matrices, enhancing their mechanical properties and thermal stability. Its reactivity allows for the creation of cross-linked networks that can be tailored for specific applications, such as coatings and adhesives.
2.2 Cosmetic Formulations
The compound has also found applications in cosmetic formulations due to its properties as a stabilizing agent and emulsifier. Research has demonstrated that incorporating glycidyl ethers into cosmetic products can improve their texture and efficacy while providing moisturizing benefits . This application highlights the versatility of this compound beyond traditional medicinal uses.
Propriétés
Formule moléculaire |
C11H11NO2 |
|---|---|
Poids moléculaire |
189.21 g/mol |
Nom IUPAC |
4-[[(2S)-oxiran-2-yl]methoxy]-1H-indole |
InChI |
InChI=1S/C11H11NO2/c1-2-10-9(4-5-12-10)11(3-1)14-7-8-6-13-8/h1-5,8,12H,6-7H2/t8-/m0/s1 |
Clé InChI |
CTWQPSSVUYPWOM-QMMMGPOBSA-N |
SMILES isomérique |
C1[C@H](O1)COC2=CC=CC3=C2C=CN3 |
SMILES canonique |
C1C(O1)COC2=CC=CC3=C2C=CN3 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













